SJ10542

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

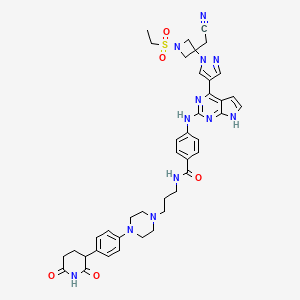

Molecular Formula |

C41H46N12O5S |

|---|---|

Molecular Weight |

818.9 g/mol |

IUPAC Name |

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide |

InChI |

InChI=1S/C41H46N12O5S/c1-2-59(57,58)52-26-41(27-52,15-16-42)53-25-30(24-45-53)36-34-14-18-43-37(34)49-40(48-36)46-31-8-4-29(5-9-31)38(55)44-17-3-19-50-20-22-51(23-21-50)32-10-6-28(7-11-32)33-12-13-35(54)47-39(33)56/h4-11,14,18,24-25,33H,2-3,12-13,15,17,19-23,26-27H2,1H3,(H,44,55)(H,47,54,56)(H2,43,46,48,49) |

InChI Key |

WBEBZVDAHMXWJN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCCN6CCN(CC6)C7=CC=C(C=C7)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

The PROTAC SJ10542: A Technical Guide to its Mechanism of Action for Targeted Protein Degradation of JAK2/3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making it a critical therapeutic target.[1][2][3] this compound offers a novel therapeutic modality by not just inhibiting, but actively removing these key signaling proteins from the cellular environment.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, comprised of three key components: a ligand that binds to the target proteins (JAK2 and JAK3), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[4] Specifically, this compound utilizes a phenylglutarimide (PG) ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][5]

The fundamental mechanism of action involves the formation of a ternary complex between JAK2/3, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E3 ligase to the JAK2/3 protein. The polyubiquitinated JAK2/3 is then recognized and targeted for degradation by the cell's natural disposal system, the 26S proteasome. This process effectively eliminates the target protein, thereby disrupting the downstream JAK-STAT signaling pathway.

Disruption of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[6][7][8]

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[7][9] In certain cancers, such as Philadelphia-like acute lymphoblastic leukemia (Ph-like ALL) with CRLF2 rearrangements and JAK2 mutations, this pathway is constitutively active, driving uncontrolled cell growth.[1]

By degrading JAK2 and JAK3, this compound effectively blocks these critical signaling nodes, preventing the phosphorylation and activation of downstream STAT proteins. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inhibiting the growth of cancer cells dependent on this pathway.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line/Model | Target | Parameter | Value (nM) | Reference |

| PDX cells (SJBALL020589) | JAK2 | DC50 | 14 | [4] |

| PDX cells (SJBALL020589) | JAK3 | DC50 | 11 | [4] |

| MHH-CALL-4 | JAK2 | DC50 | 24 | [1][4] |

| JAK2-fusion ALL | Not Specified | Not Specified | 24 | [5] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line/Model | Parameter | Value (nM) | Reference |

| JAK2 fusion PDX (SJBALL020589) | IC50 | 24 | [1] |

| PDX models (JAK2 fusions & CRLF2 rearrangements) | IC50 | <120 | [1] |

IC50: The concentration of the compound that inhibits 50% of a biological process (e.g., cell proliferation).

This compound has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family and has shown reduced degradation of the off-target protein GSPT1 compared to immunomodulatory imide drug (IMiD)-based PROTACs.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture

-

Cell Lines:

-

MHH-CALL-4 and KOPN49 (CRLF2-rearranged acute lymphoblastic leukemia cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of JAK2, JAK3, and GSPT1 in response to this compound treatment.

-

Cell Treatment:

-

Seed cells at a density of 1 x 106 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 1-9000 nM) or DMSO as a vehicle control for 24 hours.[4]

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against JAK2, JAK3, GSPT1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Normalize the protein levels of interest to the loading control and express as a percentage of the DMSO-treated control.[1]

-

Cytotoxicity Assay

This protocol is to determine the anti-proliferative effect of this compound.

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound, comparator compounds (e.g., ruxolitinib, baricitinib), and DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO-treated control wells and plot the dose-response curves.

-

Calculate the IC50 values using non-linear regression analysis.

-

Patient-Derived Xenograft (PDX) Model Studies

-

Model Establishment:

-

Patient-derived acute lymphoblastic leukemia cells (e.g., from patients with JAK2 fusions or CRLF2 rearrangements) are implanted into immunodeficient mice (e.g., NSG mice).

-

-

Ex Vivo Treatment:

-

Once tumors are established, the cells are harvested and cultured ex vivo.

-

The cultured PDX cells are then treated with this compound as described in the cytotoxicity assay protocol to determine DC50 and IC50 values.

-

Experimental Workflow Overview

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that leverages the PROTAC technology to selectively degrade JAK2 and JAK3. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase and subsequent proteasomal degradation of its targets, leads to the effective shutdown of the oncogenic JAK-STAT signaling pathway. The potent and selective degradation profile, coupled with significant anti-proliferative activity in relevant preclinical models, underscores the potential of this compound in the treatment of hematological malignancies and other diseases driven by aberrant JAK-STAT signaling. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. apexbt.com [apexbt.com]

- 9. Integrated Analysis of CRLF2 Signaling in Acute Lymphoblastic Leukemia Identifies Polo-Like Kinase 1 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

SJ10542 selectivity profile against JAK family

An In-depth Technical Guide on the Selectivity Profile of SJ10542 Against the JAK Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel therapeutic agent identified as a potent and selective degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] Unlike traditional kinase inhibitors that function through competitive binding at the ATP pocket, this compound operates as a Proteolysis Targeting Chimera (PROTAC).[1][3] This molecule selectively induces the degradation of its target proteins through the ubiquitin-proteasome system.[1]

PROTACs represent a distinct modality in drug development, offering the potential to overcome resistance mechanisms associated with conventional inhibitors.[1] this compound is a bivalent molecule composed of a ligand that binds to JAK2/3, a linker, and a phenyl glutarimide (PG) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5] This targeted protein degradation approach has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family, namely JAK1 and Tyrosine Kinase 2 (TYK2).[1] The aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies, including certain types of acute lymphoblastic leukemia (ALL), making targeted degradation of key nodes like JAK2 a promising therapeutic strategy.[1][4][5]

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated by its potent degradation of JAK2 and JAK3, with minimal effect on other JAK family members. The efficacy of degradation is quantified by the DC50 (concentration required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

| Target Protein | Cell Line / Model | DC50 | Dmax | Other Notes |

| JAK2 | MHH-CALL-4 (ALL cell line) | 24 nM | 82% | Maximum degradation was achieved within 16 hours at a 100 nM concentration.[1] |

| JAK2 | SJBALL020589 (PDX cells) | 14 nM | - | This model contains a JAK2 fusion.[2] |

| JAK3 | MHH-CALL-4 (ALL cell line) | Not determined | ~50% | A reliable DC50 could not be determined due to the Dmax value.[1] |

| JAK3 | SJBALL020589 (PDX cells) | 11 nM | - | [2] |

| JAK1 | MHH-CALL-4 (ALL cell line) | Not significantly degraded | - | [1] |

| TYK2 | MHH-CALL-4 (ALL cell line) | Not significantly degraded | - | [1] |

| GSPT1 | MHH-CALL-4 (ALL cell line) | High selectivity over GSPT1 | - | The PG ligand reduces off-target degradation of GSPT1 compared to IMiD-based PROTACs.[1] |

Mechanism of Action: Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal machinery. As a PROTAC, it forms a ternary complex between the target protein (JAK2 or JAK3) and the CRBN E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to the elimination of the target protein from the cell, thereby blocking its downstream signaling.

References

- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]

Cereblon-mediated degradation by SJ10542

An In-depth Technical Guide to the Cereblon-Mediated Degradation of JAK2/3 by SJ10542

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2][3][4] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system for the selective elimination of target proteins.[1][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target.[6]

Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, is a frequently utilized E3 ligase in TPD due to the availability of well-characterized small molecule binders.[1][6][7] this compound is a potent and selective PROTAC designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[8][9][10] Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune disorders, making JAK proteins prime therapeutic targets.[9][11][12]

This technical guide provides a detailed overview of the mechanism, quantitative performance, and experimental methodologies related to the Cereblon-mediated degradation of JAK2/3 by this compound.

Core Mechanism of Action

This compound functions as a molecular bridge, bringing JAK2/3 into close proximity with the CRL4-CRBN E3 ligase complex. Unlike many PROTACs that use traditional immunomodulatory drug (IMiD) derivatives, this compound employs a phenyl glutarimide (PG) ligand as its Cereblon-recruiting warhead.[9][11] This distinct structural feature contributes to its high selectivity.[9]

The degradation process follows a catalytic cycle:

-

Ternary Complex Formation : this compound simultaneously binds to the kinase domain of JAK2 or JAK3 and to the CRBN protein, forming a stable ternary complex (JAK-SJ10542-CRBN).

-

Ubiquitination : The formation of this complex positions the target protein (JAK2/3) for polyubiquitination by the E3 ligase machinery (including DDB1, CUL4, and RBX1), which transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the target's surface.[1]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[3]

-

Recycling : this compound is released after degradation and can engage another target protein molecule, enabling it to act catalytically.

Quantitative Performance Data

This compound demonstrates potent and selective degradation of its target proteins across various cell models. Its efficacy is measured by key metrics such as DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation observed). The use of a PG ligand for CRBN recruitment notably reduces the degradation of GSPT1, a common off-target neosubstrate for IMiD-based PROTACs.[9]

| Metric | Target Protein | Cell Line / Model | Value | Citation |

| DC50 | JAK2 | MHH-CALL-4 | 24 nM | [8][9] |

| JAK2 | PDX (SJBAL020589) | 14 nM | [8] | |

| JAK3 | PDX (SJBAL020589) | 11 nM | [8] | |

| Dmax | JAK2 | MHH-CALL-4 | 82% | [9] |

| JAK3 | MHH-CALL-4 | ~50% | [9] | |

| IC50 | JAK2 | PDX (SJBALL020589) | 24 nM | [9] |

| JAK2 | Various PDX models | <120 nM | [9] |

Signaling Pathway Context: The JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[12][13]

The canonical pathway proceeds as follows:

-

Ligand Binding : A cytokine binds to its specific receptor on the cell surface, causing receptor dimerization.[13]

-

JAK Activation : This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[13]

-

STAT Recruitment and Phosphorylation : The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[13] STATs are recruited and subsequently phosphorylated by the JAKs.

-

Dimerization and Nuclear Translocation : Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[13]

-

Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.

This compound intervenes at the very beginning of this cascade by degrading JAK2 and JAK3, thereby preventing the phosphorylation and activation of the entire downstream pathway.

Key Experimental Protocols

Cellular Degradation Assay via Western Blot

This protocol is used to quantify the dose-dependent reduction of target protein levels in cells following treatment with this compound.

-

Objective : To determine the DC50 and Dmax of this compound for JAK2 and JAK3.

-

Methodology :

-

Cell Culture : Plate cells (e.g., MHH-CALL-4) at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 1 nM to 9000 nM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).[8]

-

Cell Lysis : Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Normalize protein amounts, load onto a polyacrylamide gel, and separate proteins by size via electrophoresis.

-

Western Blot : Transfer separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% milk or BSA) and probe with primary antibodies specific for JAK2, JAK3, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities and normalize target protein levels to the loading control. Plot the percentage of remaining protein against the compound concentration to calculate DC50 and Dmax values.

-

Cell Viability Assay

This assay measures the cytotoxic effect of this compound, which is expected to correlate with the degradation of pro-survival proteins like JAK2/3 in dependent cell lines.

-

Objective : To determine the IC50 of this compound in cancer cell lines.

-

Methodology :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density.

-

Compound Titration : Add serial dilutions of this compound and control compounds (e.g., parental JAK inhibitors, vehicle) to the wells.

-

Incubation : Incubate the plate for a defined period (e.g., 72-96 hours) under standard cell culture conditions.

-

Reagent Addition : Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measurement : After a short incubation, measure luminescence using a plate reader.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the IC50 value.

-

Cereblon Binding Assay

Confirmation of direct binding to CRBN is essential to validate the mechanism of action. A competitive binding assay is a common method.

-

Objective : To confirm and quantify the binding affinity of this compound to the Cereblon E3 ligase complex.

-

Methodology :

-

Principle : The assay measures the displacement of a high-affinity fluorescent CRBN ligand (tracer) by the non-fluorescent test compound (this compound).

-

Reagents : Purified CRBN-DDB1 protein complex, a fluorescent tracer, and this compound.

-

Reaction Setup : In a multi-well plate, combine a fixed concentration of the CRBN complex and the fluorescent tracer with a serial dilution of this compound.

-

Incubation : Allow the reaction to reach binding equilibrium at room temperature.

-

Measurement : Measure the fluorescence polarization (FP) or a time-resolved fluorescence energy transfer (TR-FRET) signal. Binding of the large protein complex to the small tracer results in a high signal.

-

Data Analysis : As this compound competes with the tracer for CRBN binding, the signal will decrease. Plot the signal against the this compound concentration to calculate an IC50 or Ki value, representing its binding affinity.[14][15]

-

Conclusion

This compound is a highly potent and selective JAK2/3 degrader that effectively commandeers the Cereblon E3 ligase via a phenyl glutarimide warhead.[9] Its ability to induce rapid and profound degradation of its targets translates to potent anti-proliferative effects in cancer models dependent on JAK-STAT signaling.[9] The detailed methodologies provided herein offer a robust framework for researchers to characterize this compound and similar CRBN-mediated degraders, facilitating further investigation into their therapeutic potential. The high selectivity over GSPT1 represents a significant advancement in designing safer and more specific PROTAC therapeutics.[9][11]

References

- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cereblon mediated ligand directed degradation in drug discovery - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

SJ10542: A Technical Guide for Research in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on SJ10542, a potent and selective JAK2/3 proteolysis-targeting chimera (PROTAC) degrader, for its application in hematological malignancy research. This guide covers its mechanism of action, preclinical data, and detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). As a PROTAC, it functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components: a ligand that binds to the target proteins (JAK2/3), a ligand for an E3 ubiquitin ligase (cereblon), and a linker connecting the two.

By simultaneously binding to both JAK2/3 and cereblon, this compound forms a ternary complex. This proximity induces the E3 ligase to tag JAK2/3 with ubiquitin molecules, marking them for degradation by the proteasome. This targeted protein degradation offers a distinct therapeutic advantage over traditional kinase inhibition by eliminating the entire protein, thereby preventing both its enzymatic and scaffolding functions.

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

The aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies, including certain subtypes of acute lymphoblastic leukemia (ALL) characterized by CRLF2 rearrangements and JAK2 fusions. By degrading JAK2 and JAK3, this compound effectively shuts down this oncogenic signaling cascade.

Figure 2: Inhibition of the JAK-STAT pathway by this compound-mediated degradation.

Quantitative Preclinical Data

This compound has demonstrated potent and selective degradation of JAK2 and JAK3 in preclinical models of hematological malignancies. The following tables summarize the key quantitative data.

| Cell Line / Model | Target | Parameter | Value (nM) | Reference |

| MHH-CALL-4 (ALL) | JAK2 | DC50 | 24 | |

| MHH-CALL-4 (ALL) | JAK3 | DC50 | - | |

| MHH-CALL-4 (ALL) | GSPT1 | DC50 | - | |

| SJBALL020589 (PDX) | JAK2 | DC50 | 14 | |

| SJBALL020589 (PDX) | JAK3 | DC50 | 11 | |

| JAK2-fusion ALL (PDX) | - | IC50 | 24 | |

| DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration. |

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound.

Cell Culture

The MHH-CALL-4 cell line, a B-cell precursor leukemia line with a CRLF2 rearrangement, is a relevant model for studying this compound.

-

Cell Line: MHH-CALL-4 (DSMZ ACC 337)

-

Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C, 5% CO2.

-

Subculture: Seed cells at approximately 1 x 106 cells/mL. Optimal split ratio is about 1:2 weekly. Maintain cell density above 0.6 x 106 cells/mL.

Western Blotting for Protein Degradation

This protocol is designed to assess the degradation of JAK2, JAK3, and downstream signaling proteins like STAT5.

Figure 3: Experimental workflow for Western blotting.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Suggested Primary Antibodies:

| Target | Host/Isotype | Application | Suggested Dilution |

| JAK2 | Rabbit IgG | WB | 1:1000 |

| Phospho-JAK2 (Tyr1007/1008) | Rabbit IgG | WB | 1:1000 |

| JAK3 | Rabbit IgG | WB | 1:1000 |

| STAT5 | Rabbit IgG | WB | 1:1000 |

| Phospho-STAT5 (Tyr694) | Rabbit IgG | WB | 1:1000 |

| GSPT1 | Rabbit IgG | WB | 1:1000 |

| β-Actin (Loading Control) | Mouse IgG | WB | 1:5000 |

Procedure:

-

Cell Treatment: Seed MHH-CALL-4 cells and treat with a dose range of this compound (e.g., 1, 10, 100, 1000, 9000 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Harvest and lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of leukemia cells.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

Measurement: Read the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This protocol outlines the assessment of this compound's anti-tumor activity in a PDX model of ALL, such as SJBALL020589.

Figure 4: Workflow for in vivo efficacy studies in PDX models.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

PDX cells (e.g., SJBALL020589, transduced with luciferase)

-

This compound

-

Vehicle (e.g., DMSO in corn oil)

-

D-luciferin

-

Bioluminescent imaging system

Procedure:

-

PDX Model Establishment: Inject PDX cells intravenously into immunocompromised mice.

-

Engraftment Monitoring: Monitor leukemia engraftment by weekly bioluminescent imaging.

-

Randomization: Once a consistent bioluminescent signal is detected, randomize mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound for in vivo use (e.g., dissolve in DMSO and then dilute in corn oil). Administer the drug and vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule.

-

Tumor Burden Monitoring: Monitor tumor burden regularly (e.g., twice weekly) using bioluminescent imaging. Inject mice with D-luciferin (e.g., 150 mg/kg) and image after 10-15 minutes.

-

Endpoint Analysis: At the end of the study, measure tumor weight (if applicable, e.g., splenomegaly) and perform survival analysis.

Concluding Remarks

This compound represents a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling. Its ability to induce the degradation of JAK2 and JAK3 offers a novel and potentially more effective approach compared to traditional kinase inhibitors. The protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar compounds, enabling researchers to further investigate its therapeutic potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this novel class of anti-cancer agents.

SJ10542: A Technical Guide to a Potent and Selective JAK2/3 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making targeted degradation of key nodes in this pathway a promising therapeutic strategy.[1][2][3]

Core Chemical Properties

This compound is a bivalent molecule composed of a ligand for JAK2/3, a linker, and a phenyl glutarimide ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of JAK2 and JAK3.

| Property | Value | Reference |

| CAS Number | 2789678-92-6 | [4][5][6] |

| Molecular Formula | C41H46N12O5S | [4][5] |

| Molecular Weight | 818.96 g/mol | [4][5] |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO (up to 50 mM) | |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [5][6] |

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[7][8] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[7] The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[8] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[8]

Dysregulation of the JAK-STAT pathway is a hallmark of several diseases.[1] this compound is designed to specifically target and degrade JAK2 and JAK3, thereby inhibiting the downstream signaling cascade.[5][6]

Caption: Mechanism of this compound-mediated degradation of JAK2/3.

In Vitro Efficacy

This compound has demonstrated potent and selective degradation of JAK2 and JAK3 in various cell lines, including patient-derived xenograft (PDX) cells.

| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |

| MHH-CALL-4 | JAK2 | 24 | 82 | [1] |

| MHH-CALL-4 | JAK3 | - (Dmax of 50% prevented reliable determination) | 50 | [1] |

| lSJBALL020589 (PDX cells) | JAK2 | 14 | >90 | [6] |

| lSJBALL020589 (PDX cells) | JAK3 | 11 | 92 | [6] |

-

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achieved.

Notably, this compound exhibits high selectivity for JAK2/3 over other members of the JAK family and GSPT1, a known off-target of some CRBN-based PROTACs.[1][2][3][5]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro degradation of JAK2 and JAK3 by this compound using Western Blot analysis, based on standard methodologies in the field.

1. Cell Culture and Treatment:

-

Culture human leukemia cell lines (e.g., MHH-CALL-4) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells at a desired density and allow them to adhere or stabilize overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 1-9000 nM) for a specified duration (e.g., 24 hours).[6] A time-course experiment (e.g., up to 32 hours) can also be performed to determine the optimal degradation time.[1]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blot Analysis:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the degradation percentage against the log concentration of this compound to determine the DC50 value.

Caption: A typical workflow for assessing protein degradation via Western Blot.

Applications and Future Directions

This compound serves as a valuable research tool for studying the biological consequences of selective JAK2 and JAK3 degradation. Its potency and selectivity make it a strong candidate for further investigation in preclinical models of hematological malignancies, such as Philadelphia-like acute lymphoblastic leukemia (Ph-like ALL), and autoimmune disorders where the JAK-STAT pathway is implicated.[1] The development of such targeted protein degraders represents a novel therapeutic modality with the potential to overcome some of the limitations of traditional small-molecule inhibitors.[1]

References

- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apexbt.com [apexbt.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

SJ10542: A PROTAC-Mediated Degrader Targeting the JAK-STAT Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making it a critical target for therapeutic intervention.[1][2] this compound represents a novel therapeutic strategy by not just inhibiting, but actively removing these key signaling proteins from the cellular environment.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to JAK2/3 and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This dual binding brings JAK2/3 into close proximity with the E3 ligase, leading to the ubiquitination of the target kinases. The polyubiquitinated JAK2/3 is then recognized and degraded by the proteasome, effectively eliminating the protein from the cell.[3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple JAK protein molecules.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key degradation and inhibitory concentrations.

| Compound | Target | Cell Line | Parameter | Value (nM) | Reference |

| This compound | JAK2 | PDX cells (SJBALL020589) | DC50 | 14 | [3][4] |

| This compound | JAK3 | PDX cells (SJBALL020589) | DC50 | 11 | [3][4] |

| This compound | JAK2 | MHH-CALL-4 | DC50 | 24 | [3][4] |

| This compound | JAK2-fusion ALL | - | IC50 | 24 |

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of a biological or biochemical function. PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on the JAK-STAT pathway are provided below.

Western Blotting for JAK2/STAT3 Degradation

This protocol is for the detection and quantification of JAK2 and STAT3 protein levels following treatment with this compound.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for the indicated times.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against JAK2, phospho-JAK2, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the cell viability against the log concentration of this compound.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between this compound-recruited CRBN and JAK2.

1. Cell Lysis:

-

Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Pre-clearing the Lysate:

-

Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Add the primary antibody against either CRBN or JAK2 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both CRBN and JAK2.

Mandatory Visualizations

The following diagrams illustrate the core concepts described in this guide.

Caption: The JAK-STAT signaling pathway and the mechanism of this compound-mediated degradation of JAK2.

Caption: Workflow of this compound-induced degradation of target proteins.

References

Methodological & Application

Application Notes and Protocols for SJ10542, a Selective JAK2/3 PROTAC Degrader

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJ10542 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[2] Aberrant activation of the JAK-STAT signaling pathway is implicated in various hematological malignancies and autoimmune diseases, making targeted degradation of JAK proteins a promising therapeutic strategy.[2]

These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its degradation activity, impact on cell viability, and its ability to induce apoptosis.

Mechanism of Action

This compound functions by forming a ternary complex between the target proteins (JAK2 and JAK3) and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2 and JAK3, marking them for degradation by the proteasome. The degradation of these kinases disrupts the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[2][3]

Caption: Mechanism of action of this compound as a JAK2/3 PROTAC degrader.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various cell lines.

Table 1: Degradation Activity (DC50)

| Cell Line | Target Protein | DC50 (nM) | Incubation Time (hours) |

| PDX lSJBALL020589 | JAK2 | 14 | Not Specified |

| PDX lSJBALL020589 | JAK3 | 11 | Not Specified |

| MHH-CALL-4 | JAK2 | 24 | 24 |

DC50 is the concentration of the compound required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (IC50)

| Cell Line/Model | IC50 (nM) |

| PDX Models (JAK2 fusions & CRLF2 rearrangements) | <120 |

| PDX SJBALL020589 (JAK2 fusion) | 24 |

IC50 is the concentration of the compound that inhibits 50% of cell growth or viability.

Experimental Protocols

Cell Culture

-

Cell Lines: MHH-CALL-4 (human acute lymphoblastic leukemia) and other relevant hematological cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blotting for JAK2/3 Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of JAK2 and JAK3 proteins following treatment with this compound.[5]

Caption: Workflow for Western Blotting analysis of protein degradation.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-JAK2, anti-JAK3, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000, 9000 nM) for 24 hours. Include a DMSO-treated vehicle control.[5]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the JAK2 and JAK3 band intensities to the loading control to determine the extent of degradation.

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.[4][8]

Materials:

-

Target cells (e.g., MHH-CALL-4, PDX-derived cells)

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Target cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both the floating and adherent cells. Centrifuge to pellet the cells.[1]

-

Washing: Wash the cells twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Analysis: Analyze the samples by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Troubleshooting and Considerations

-

Solubility: Ensure this compound is fully dissolved in DMSO before preparing working solutions. If precipitation occurs in the culture medium, consider using a lower concentration or a different formulation for in vivo studies.[1]

-

Cell Density: Optimize cell seeding density for each assay to ensure cells are in the logarithmic growth phase during treatment.

-

Controls: Always include appropriate positive and negative controls in each experiment. For degradation studies, a proteasome inhibitor (e.g., MG132) can be used as a positive control to confirm that the observed protein loss is proteasome-dependent.

-

Antibody Validation: Use validated antibodies for Western blotting to ensure specificity for the target proteins.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. ptglab.com [ptglab.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. origene.com [origene.com]

- 7. genscript.com [genscript.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. kumc.edu [kumc.edu]

Application Notes and Protocols for SJ10542-Mediated Protein Degradation Analysis by Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing SJ10542, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader, to induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) in cultured cells. The subsequent detection and quantification of this degradation are achieved through Western Blot analysis. It is important to note that this compound is not an antibody but a chemical tool designed to hijack the cell's natural protein disposal machinery.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to the target proteins (JAK2 and JAK3) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of JAK2 and JAK3, marking them for degradation by the proteasome. This targeted protein degradation offers a powerful method to study protein function and has therapeutic potential. Western Blotting is a key technique to validate the efficacy and dose-dependency of this compound-induced protein degradation.

Quantitative Data Summary

The following table summarizes the recommended concentrations of this compound for inducing JAK2/3 degradation and the suggested antibody dilutions for their detection via Western Blot.

| Reagent | Application | Recommended Concentration/Dilution | Incubation Time | Cell Line Example |

| This compound | Induction of JAK2/3 Degradation | 1 nM - 9000 nM | 24 hours | MHH-CALL-4 |

| Primary Antibody | ||||

| Anti-JAK2 (Rabbit Polyclonal) | Western Blot | 1:500 - 1:2000 | Overnight at 4°C or 1-2 hours at RT | N/A |

| Anti-JAK3 (Rabbit Polyclonal) | Western Blot | 1:500 - 1:5000 | Overnight at 4°C or 1-2 hours at RT | N/A |

| Loading Control | ||||

| Anti-β-Actin (Mouse Monoclonal) | Western Blot | 1:1000 - 1:5000 | 1 hour at Room Temperature | N/A |

| Secondary Antibody | ||||

| Goat Anti-Rabbit IgG (HRP-conjugated) | Western Blot | 1:2000 - 1:10000 | 1 hour at Room Temperature | N/A |

| Goat Anti-Mouse IgG (HRP-conjugated) | Western Blot | 1:2000 - 1:10000 | 1 hour at Room Temperature | N/A |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound, and the experimental workflow.

SJ10542 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions of SJ10542, a potent and selective JAK2/3 PROTAC (Proteolysis Targeting Chimera) degrader.

Introduction

This compound is a PROTAC designed to selectively degrade Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of JAK2 and JAK3.[2][3][4] This targeted protein degradation approach makes this compound a valuable tool for studying the JAK-STAT signaling pathway, which is implicated in various hematological malignancies and autoimmune disorders.[2][3][4]

Physicochemical Properties

| Property | Value |

| Molecular Weight | 818.96 g/mol [5] |

| CAS Number | 2789678-92-6 |

| Appearance | Solid powder[5] |

Solubility Data

For optimal experimental results, it is crucial to ensure complete dissolution of this compound. The following table summarizes its solubility in a common laboratory solvent.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 46.67[1] | 56.99[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-warm this compound: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.19 mg of this compound (Molecular Weight: 818.96 g/mol ).

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 8.19 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound-mediated degradation of JAK2/3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]

- 5. medkoo.com [medkoo.com]

Application Notes and Protocols for SJ10542 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SJ10542, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). This document outlines sensitive cell lines, summarizes key quantitative data, and offers detailed experimental protocols for assessing the efficacy of this compound.

Introduction to this compound

This compound is a PROTAC that induces the degradation of JAK2 and JAK3 proteins. It functions by forming a ternary complex between the target protein (JAK2/3), the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase, and this compound itself. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune disorders, making targeted degradation of JAK2 and JAK3 a promising therapeutic strategy.[1][2]

Cell Lines Sensitive to this compound Treatment

This compound has demonstrated significant efficacy in preclinical models of hematological malignancies, particularly those with dysregulated JAK-STAT signaling. The following table summarizes the sensitivity of various cell lines and patient-derived xenograft (PDX) models to this compound treatment.

| Cell Line/Model | Cancer Type | Parameter | Value (nM) | Notes |

| MHH-CALL-4 | B-cell Precursor Leukemia | DC₅₀ (JAK2) | 24 | Possesses IGH-CRLF2 translocation and JAK2 I682F mutation.[1][3] |

| IC₅₀ | <120 | Shows greater efficacy compared to parental JAK2 inhibitors.[1] | ||

| KOPN49 | B-cell Precursor Leukemia | DC₅₀ (JAK2) | 74 | CRLF2-rearranged cell line.[1] |

| SJBALL020589 | Patient-Derived Xenograft (PDX) - B-cell ALL | DC₅₀ (JAK2) | 14 | JAK2 fusion model. |

| DC₅₀ (JAK3) | 11 | |||

| IC₅₀ | 24 | Most potent activity observed in this PDX model.[1] |

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogene-independent BCR-like signaling adaptation confers drug resistance in Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]

Measuring JAK2 Degradation with SJ10542: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ10542 is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal system to specifically target and eliminate JAK2 protein. This application note provides detailed protocols for measuring the degradation of JAK2 induced by this compound, along with data presentation guidelines and visualizations of the key cellular processes involved.

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in cell growth, differentiation, and immune responses. Dysregulation of this pathway, often through mutations or overexpression of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, PROTACs like this compound lead to the physical removal of the target protein, offering a potentially more profound and durable therapeutic effect.

These protocols are designed to guide researchers in accurately quantifying JAK2 degradation at both the protein and mRNA levels, and to assess the functional consequences on downstream signaling events.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to JAK2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing JAK2 into close proximity with CRBN, this compound facilitates the ubiquitination of JAK2. Polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total JAK2 protein levels.

SJ10542: Application Notes and Protocols for Targeted Protein Degradation Assays

For Research Use Only.

Introduction

SJ10542 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1][2] As a heterobifunctional molecule, this compound functions by simultaneously binding to the target proteins (JAK2/3) and the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4] This induced proximity facilitates the ubiquitination of JAK2 and JAK3, marking them for subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to modulate the JAK-STAT signaling pathway, which is aberrantly activated in various hematological malignancies and autoimmune disorders.[1][4]

These application notes provide detailed protocols for utilizing this compound in targeted protein degradation assays, including methods for assessing protein degradation via Western blotting and evaluating cellular cytotoxicity.

Mechanism of Action

This compound is engineered with a ligand that binds to the kinase domain of JAK2 and JAK3, and a phenyl glutarimide (PG) ligand that recruits the CRBN E3 ubiquitin ligase.[1][4] The formation of the ternary complex (this compound-JAK-CRBN) leads to the polyubiquitination of JAK proteins, followed by their recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins.

Caption: Mechanism of this compound-mediated protein degradation.

Quantitative Data Summary

The following tables summarize the degradation potency (DC₅₀) and cytotoxic activity (IC₅₀) of this compound in various acute lymphoblastic leukemia (ALL) cell lines.

Table 1: this compound Degradation Potency (DC₅₀)

| Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |

| JAK2 | MHH-CALL-4 | 24 | 82 | - |

| JAK3 | MHH-CALL-4 | - | 50 | Dₘₐₓ of 50% precluded reliable DC₅₀ determination. |

| JAK2 | PDX SJBALL020589 | 14 | - | Patient-Derived Xenograft cells. |

| JAK3 | PDX SJBALL020589 | 11 | - | Patient-Derived Xenograft cells. |

Table 2: this compound Cytotoxicity (IC₅₀)

| Cell Line | Genetic Alterations | IC₅₀ (nM) |

| MHH-CALL-4 | CRLF2-rearranged, JAK2 R683G | Potent activity observed |

| KOPN49 | CRLF2-rearranged, JAK2 R683G | Potent activity observed |

| PDX SJBALL020589 | ATF7IP-JAK2 fusion | 24 |

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

This protocol details the procedure for treating cells with this compound and analyzing the degradation of target proteins by Western blot.

Caption: Experimental workflow for Western blot analysis.

Materials:

-

Cell Lines: MHH-CALL-4 (ACC 337), KOPN49

-

Culture Medium: 80% RPMI 1640 + 20% heat-inactivated FBS

-

This compound Stock Solution: 10 mM in DMSO, stored at -80°C

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-JAK2, Rabbit anti-JAK3, Rabbit anti-GSPT1, Mouse anti-β-actin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Detection Reagent: ECL Chemiluminescence Substrate

Procedure:

-

Cell Culture:

-

Culture MHH-CALL-4 or KOPN49 cells in RPMI 1640 medium supplemented with 20% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.

-

-

This compound Treatment:

-

Dose-Response: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well. Treat with increasing concentrations of this compound (e.g., 1 nM to 9000 nM) for 24 hours.[1] Include a DMSO-treated vehicle control.

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24, 32 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control (β-actin).

-

Calculate the percentage of protein remaining relative to the DMSO control.

-

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol describes how to measure the effect of this compound on cell viability.

Caption: Experimental workflow for cytotoxicity assay.

Materials:

-

Cell Lines: MHH-CALL-4, KOPN49, or other relevant cell lines

-

Culture Medium: As described in Protocol 1

-

This compound Stock Solution: 10 mM in DMSO

-

Assay Plate: 96-well, white, clear-bottom plates

-

Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or equivalent

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as recommended by the manufacturer to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Troubleshooting

-

No or weak degradation:

-

Confirm the expression of CRBN in the cell line used.

-

Verify the activity of the proteasome by using a known proteasome inhibitor as a control.

-

Optimize the concentration and incubation time of this compound.

-

-

High background in Western blot:

-

Ensure adequate blocking and washing steps.

-

Titer the primary and secondary antibodies to optimal dilutions.

-

-

Variable results in cytotoxicity assay:

-

Ensure a homogenous single-cell suspension before seeding.

-

Check for and prevent edge effects in the 96-well plate.

-

Confirm that the DMSO concentration in the final assay volume is non-toxic (typically ≤ 0.5%).

-

Ordering Information

| Product | Catalog Number |

| This compound | [Vendor Catalog No.] |

For further information or technical support, please contact your local representative.

References

Application Notes: In Vitro and In-Cell Evaluation of SJ10542, a JAK2/3 PROTAC Degrader

Introduction